SGS518 oxalate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

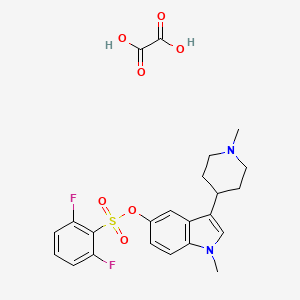

[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGFYENETWVJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-27-0 | |

| Record name | Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445441-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Core Mechanism of SGS518 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264), also known by its alternative name LY483518, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] This guide provides a detailed exploration of its mechanism of action, drawing from available preclinical data and the established understanding of 5-HT6 receptor pharmacology. The antagonism of this G-protein coupled receptor, located almost exclusively in the central nervous system, modulates downstream signaling cascades, primarily the cyclic adenosine (B11128) monophosphate (cAMP) pathway, and influences the activity of various neurotransmitter systems.[2] This targeted action holds therapeutic potential for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2]

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of SGS518 oxalate is its selective binding to and inhibition of the 5-HT6 receptor. The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-hydroxytryptamine), stimulates adenylyl cyclase to increase intracellular levels of cAMP.

By acting as a competitive antagonist, this compound binds to the 5-HT6 receptor without activating it, thereby preventing serotonin from binding and initiating the downstream signaling cascade. This blockade of the 5-HT6 receptor leads to a reduction in cAMP production.

Downstream Signaling Pathway

The antagonism of the 5-HT6 receptor by this compound initiates a cascade of intracellular events. The canonical pathway is depicted below:

Modulation of Neurotransmitter Systems

The 5-HT6 receptor is known to modulate the release of other neurotransmitters. Evidence suggests that 5-HT6 receptors can influence GABAergic and cholinergic neurotransmission. By antagonizing the 5-HT6 receptor, this compound is hypothesized to disinhibit these systems, leading to an increase in acetylcholine (B1216132) and glutamate (B1630785) release in specific brain regions. This neurochemical effect is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.

Quantitative Pharmacological Data

While specific binding affinities and functional potencies for this compound are not publicly available, the following table illustrates the typical quantitative data generated for a selective 5-HT6 receptor antagonist. These values are hypothetical and for illustrative purposes only.

| Parameter | Value | Description |

| Binding Affinity (Ki) | ||

| 5-HT6 Receptor (human) | e.g., 1.5 nM | Inhibitory constant, indicating high affinity for the target receptor. |

| 5-HT2A Receptor (human) | e.g., > 1000 nM | Demonstrates high selectivity over other serotonin receptor subtypes. |

| D2 Receptor (human) | e.g., > 1000 nM | Shows selectivity against dopamine (B1211576) receptors, reducing the risk of off-target effects. |

| Functional Antagonism (IC50) | ||

| cAMP Accumulation Assay | e.g., 5.2 nM | Concentration required to inhibit 50% of the maximal serotonin-induced cAMP production. |

Experimental Protocols

The characterization of a 5-HT6 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay (In Vitro)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor and its selectivity over other receptors.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (In Vitro)

Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT6 receptor.

Methodology:

-

Cell Culture: Cells expressing the human 5-HT6 receptor are cultured.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of serotonin to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced cAMP production (IC50) is determined.

In Vivo Models of Cognitive Enhancement

Objective: To evaluate the pro-cognitive effects of this compound in animal models.

Methodology:

-

Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. Animals are treated with this compound or a vehicle control. They are then familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) over several trials is recorded. The effect of this compound on learning and memory recall is assessed.

Therapeutic Implications

The selective antagonism of the 5-HT6 receptor by this compound presents a promising therapeutic strategy for conditions characterized by cognitive deficits. By modulating cholinergic and glutamatergic neurotransmission, it has the potential to improve memory and learning. Its efficacy is being explored for symptomatic treatment in Alzheimer's disease and for addressing the cognitive impairments associated with schizophrenia.[1][2] Additionally, a study has indicated a potential role for this compound in protecting retinal morphology from light-induced damage at high doses.

Conclusion

This compound is a selective 5-HT6 receptor antagonist with a well-defined primary mechanism of action. Its ability to block the serotonin-induced activation of the cAMP signaling pathway and subsequently modulate key neurotransmitter systems involved in cognition forms the basis of its therapeutic potential. Further research and clinical investigations are necessary to fully elucidate its clinical efficacy and safety profile.

References

An In-depth Technical Guide on the Role of SGS518 Oxalate in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGS518 oxalate (B1200264), also known by its developmental names Idalopirdine (B1259171), LY483518, and Lu AE58054, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for cognition, such as the hippocampus and frontal cortex.[3][4] The unique localization of the 5-HT6 receptor has made it a compelling target for therapeutic intervention in cognitive disorders. Preclinical and clinical investigations have explored the potential of SGS518 oxalate to ameliorate cognitive deficits associated with neurodegenerative and psychiatric conditions, most notably Alzheimer's disease and schizophrenia.[5][6] This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways related to the cognitive-enhancing properties of this compound.

Core Mechanism of Action

The primary mechanism through which this compound is believed to exert its pro-cognitive effects is the antagonism of the 5-HT6 receptor.[4] This receptor is positively coupled to adenylyl cyclase via a Gαs protein. Blockade of the 5-HT6 receptor by this compound is thought to modulate downstream signaling cascades, ultimately leading to an enhancement of cholinergic and glutamatergic neurotransmission.[4] A leading hypothesis suggests that 5-HT6 receptors are located on GABAergic interneurons. By antagonizing these receptors, this compound reduces the inhibitory tone of these interneurons on cholinergic and glutamatergic neurons, thereby increasing the release of acetylcholine (B1216132) and glutamate (B1630785) in key brain regions.[7]

Data Presentation

Preclinical Efficacy Data

The cognitive-enhancing effects of this compound have been demonstrated in various preclinical models of cognitive impairment. The following table summarizes key quantitative data from these studies.

| Animal Model | Drug/Treatment | Dosage (Route) | Key Cognitive Finding | Other Relevant Data | Reference |

| Rat (PCP-induced cognitive impairment) | This compound (Lu AE58054) | 5-20 mg/kg (p.o.) | Reversed cognitive impairment in the Novel Object Recognition Test. | Doses achieved >65% striatal 5-HT6 receptor occupancy. | [5][8] |

| Male Sprague-Dawley Rats | This compound (Lu AE58054) + Donepezil | 10 mg/kg (p.o.) | Significantly potentiated donepezil-induced acetylcholine efflux in the hippocampus. | This compound alone did not significantly affect hippocampal acetylcholine levels. | [2][9] |

Clinical Efficacy Data

This compound (Idalopirdine) has undergone clinical evaluation for the treatment of cognitive impairment in Alzheimer's disease, with mixed results.

| Clinical Trial | Patient Population | Treatment | Primary Endpoint | Key Finding | Reference |

| Phase 2 (LADDER) | Moderate Alzheimer's Disease (on stable donepezil) | Idalopirdine 90 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Statistically significant improvement; treatment difference of -2.16 points vs. placebo (p=0.0040). | [3] |

| Phase 3 (STARSHINE) | Mild-Moderate Alzheimer's Disease (on stable donepezil) | Idalopirdine 30 mg or 60 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Did not meet primary endpoint; no significant difference from placebo. | [10][11] |

| Phase 3 (STARBEAM) | Mild-Moderate Alzheimer's Disease (on stable donepezil) | Idalopirdine 10 mg or 30 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Did not meet primary endpoint; no significant difference from placebo. | [10][12] |

| Phase 3 (STARBRIGHT) | Mild-Moderate Alzheimer's Disease (on various cholinesterase inhibitors) | Idalopirdine 60 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Did not meet primary endpoint; no significant difference from placebo. | [10][12] |

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents, based on their innate preference to explore novel objects.

1. Habituation:

-

Individually house the animals and handle them for several days prior to testing to reduce stress.

-

On the day before training, place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes to habituate to the environment.

2. Training (Familiarization) Phase:

-

Place two identical objects in the testing arena at a fixed distance from each other.

-

Place the animal in the arena, midway between the two objects, and allow it to freely explore for a set period (e.g., 5-10 minutes).

-

The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.

3. Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), return the animal to the testing arena.

-

In the arena, one of the familiar objects from the training phase is replaced with a novel object.

-

Allow the animal to explore freely for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

4. Data Analysis:

-

A discrimination index (DI) is calculated as: (Tn - Tf) / (Tn + Tf).

-

A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, reflecting intact recognition memory.

Morris Water Maze (MWM) Test

The MWM is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.

1. Apparatus:

-

A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.

-

A small escape platform submerged 1-2 cm below the water surface.

-

Various prominent visual cues are placed around the room to serve as spatial references.

2. Pre-training (Visible Platform):

-

For 1-2 days, train the animals to find the platform when it is marked with a visible cue (e.g., a small flag). The starting position is varied between trials. This phase ensures the animals are not visually or motorically impaired and can learn the basic task of escaping the water.

3. Acquisition Phase (Hidden Platform):

-

The platform is hidden in a fixed location in one of the quadrants of the pool.

-

Over several days (e.g., 4-5 days), the animals are subjected to multiple trials per day (e.g., 4 trials).

-

For each trial, the animal is released into the water from one of several predetermined starting positions, facing the wall of the pool.

-

The animal is allowed to swim and search for the hidden platform for a maximum time (e.g., 60-90 seconds).

-

If the animal finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, it is gently guided to it.

-

The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.

4. Probe Trial:

-

24 hours after the last acquisition trial, the platform is removed from the pool.

-

The animal is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory retention.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound for cognitive enhancement.

Experimental Workflow for Preclinical Cognitive Assessment

Caption: Experimental workflow for assessing this compound's cognitive effects.

This compound is a selective 5-HT6 receptor antagonist that has demonstrated pro-cognitive effects in preclinical models, primarily by enhancing cholinergic and glutamatergic neurotransmission. While a Phase 2 clinical trial showed promising results in patients with moderate Alzheimer's disease, subsequent Phase 3 trials did not confirm these findings at the doses tested, leading to the discontinuation of its development for this indication.[13][14] Despite this, the study of this compound and other 5-HT6 receptor antagonists has significantly advanced our understanding of the role of this receptor in cognitive processes. The data and methodologies presented in this guide offer a technical foundation for researchers in the field of cognitive enhancement and drug development, highlighting the therapeutic potential and challenges associated with targeting the 5-HT6 receptor.

References

- 1. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. | BioWorld [bioworld.com]

- 10. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uspharmacist.com [uspharmacist.com]

- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 14. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease|September 26, 2016|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

The Therapeutic Potential of SGS518 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264), also known as idalopirdine (B1259171) (and formerly LY483518), is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor subtype is predominantly expressed in brain regions critical for cognition, such as the hippocampus and frontal cortex, making it a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides an in-depth overview of the therapeutic potential of SGS518 oxalate, with a focus on its application in Alzheimer's disease and preclinical evidence in retinal degeneration. The guide details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides comprehensive experimental protocols for assays relevant to its evaluation. While this compound showed initial promise in a Phase 2 clinical trial for Alzheimer's disease, it ultimately failed to meet its primary endpoints in larger Phase 3 studies, leading to the discontinuation of its development for this indication. This document aims to serve as a comprehensive resource for researchers interested in the science behind this compound and the broader field of 5-HT6 receptor antagonism.

Introduction

The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, remains a significant challenge in modern medicine. One therapeutic avenue that has been extensively explored is the modulation of the serotonergic system, given its profound influence on mood, cognition, and memory. The 5-HT6 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), has emerged as a particularly interesting target. This compound (idalopirdine) was developed as a selective antagonist for this receptor with the hypothesis that blocking 5-HT6 receptor activity could enhance cognitive function.

Pharmacological Profile of this compound

This compound is a synthetic organic compound with high affinity and selectivity for the human 5-HT6 receptor. Its primary pharmacological action is the competitive blockade of this receptor, thereby preventing the binding of the endogenous ligand, serotonin.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding affinities and in vivo potency of this compound.

| Parameter | Species | Value | Reference |

| Ki | Human | 0.83 nM | [1][2] |

| Kb | Rat | 19.4 nM | [3] |

| Kb | Human | 19.1 nM | [3] |

| ED50 (in vitro binding inhibition in rat striatum) | Rat | 2.2 mg/kg (orally) | [3] |

Mechanism of Action

The therapeutic hypothesis for this compound in cognitive enhancement is rooted in the modulatory role of the 5-HT6 receptor on other neurotransmitter systems. Antagonism of 5-HT6 receptors is believed to disinhibit the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory. By increasing the levels of these neurotransmitters in key brain regions, this compound was expected to improve cognitive function in patients with Alzheimer's disease.

Signaling Pathway

The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a Gs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). SGS518, as an antagonist, blocks this cascade.

Preclinical and Clinical Investigations

The therapeutic potential of this compound has been evaluated in both preclinical models and human clinical trials.

Preclinical Study in a Model of Stargardt Disease

A study investigated the potential of SGS518 to protect against light-induced retinal damage in a mouse model of Stargardt disease, an inherited juvenile macular degeneration.

Experimental Summary:

-

Model: Abca4–/–Rdh8–/– mice, which are susceptible to light-induced retinal degeneration.

-

Treatment: A single intraperitoneal (i.p.) injection of this compound (30 mg/kg) was administered 30 minutes before exposure to high-intensity light.

-

Results: The study reported that this compound provided a marked preservation of the photoreceptor layer, reduced the formation of autofluorescent spots, and protected the overall retinal morphology.

Clinical Trials in Alzheimer's Disease

This compound (idalopirdine) underwent a series of clinical trials to assess its efficacy and safety as an adjunctive therapy for patients with mild-to-moderate Alzheimer's disease who were already receiving treatment with acetylcholinesterase inhibitors.

This study showed promising results. Patients receiving idalopirdine (90 mg/day) in addition to donepezil (B133215) demonstrated a statistically significant improvement in cognitive function, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), compared to those receiving placebo with donepezil.[4]

Despite the encouraging Phase 2 results, three subsequent large-scale Phase 3 trials failed to replicate these findings. These studies evaluated different doses of idalopirdine (10, 30, and 60 mg/day) as an add-on therapy. The primary endpoint, a change in the ADAS-cog score, was not met in any of the three trials.[5] The development of idalopirdine for Alzheimer's disease was subsequently discontinued.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

5-HT6 Receptor Antagonist Activity via cAMP Assay

This protocol describes a cell-based assay to determine the functional antagonist potency of a compound at the human 5-HT6 receptor by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

5-HT (serotonin) as the agonist.

-

This compound or other test compounds.

-

cAMP assay kit (e.g., HTRF®, AlphaScreen®, or LANCE®).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the HEK-293-h5-HT6 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist in assay buffer.

-

Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add 5-HT at a final concentration equivalent to its EC80 (the concentration that produces 80% of its maximal effect, predetermined in a separate experiment) to all wells except the basal control wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Light-Induced Retinal Damage Model

This protocol outlines a procedure to assess the neuroprotective effects of this compound in a mouse model of light-induced retinal degeneration.

Materials:

-

Abca4–/–Rdh8–/– mice or other light-sensitive strain.

-

This compound.

-

Vehicle (e.g., saline or DMSO/saline mixture).

-

High-intensity white light source.

-

Tropicamide (B1683271) solution (1%) for pupil dilation.

-

Anesthetic (e.g., ketamine/xylazine cocktail).

-

Optical Coherence Tomography (OCT) system.

-

Histology equipment and reagents.

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week.

-

Dark Adaptation: Dark-adapt the mice for at least 12 hours prior to light exposure.

-

Pupil Dilation: Under dim red light, anesthetize the mice and apply one drop of tropicamide to each eye to dilate the pupils.

-

Compound Administration: Administer this compound (30 mg/kg) or vehicle via intraperitoneal injection 30 minutes before light exposure.

-

Light Exposure: Place the anesthetized mice in a temperature-controlled chamber and expose them to a bright, cool white light (e.g., 10,000 lux) for a defined period (e.g., 1 hour).

-

Post-Exposure Recovery: Return the mice to their cages for recovery.

-

Retinal Structure and Function Assessment: At a predetermined time point after light exposure (e.g., 7 days), assess retinal structure and function using:

-

OCT: To measure the thickness of retinal layers, particularly the outer nuclear layer (ONL).

-

Histology: Process the enucleated eyes for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize retinal morphology and photoreceptor cell loss.

-

-

Data Analysis: Compare the retinal layer thickness and morphology between the SGS518-treated and vehicle-treated groups to determine the neuroprotective effect.

Conclusion

This compound (idalopirdine) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. While the initial therapeutic hypothesis for its use in Alzheimer's disease was scientifically sound and supported by promising Phase 2 clinical data, the compound ultimately failed to demonstrate efficacy in large-scale Phase 3 trials. This outcome highlights the complexities of translating preclinical and early clinical findings into successful late-stage clinical development, particularly in the challenging field of neurodegenerative diseases. The preclinical findings in a model of Stargardt disease suggest a potential neuroprotective role for this compound in the retina, which may warrant further investigation. The information compiled in this technical guide provides a comprehensive resource for understanding the scientific rationale, experimental evaluation, and clinical history of this compound, offering valuable insights for future research in the field of 5-HT6 receptor modulation and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

SGS518 Oxalate: An In-depth Technical Guide on its Effects on Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive enhancement in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[3] This is attributed to the receptor's role in modulating cholinergic and glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the core pharmacology of SGS518 oxalate, detailing its mechanism of action on serotonergic pathways, relevant experimental protocols, and quantitative data from representative studies on selective 5-HT6 antagonists.

Introduction to this compound and the 5-HT6 Receptor

This compound is a potent and selective antagonist for the 5-HT6 serotonin (B10506) receptor.[1][3] Its chemical formula is C21H22F2N2O3S.C2H2O4, and its molecular weight is 510.51 g/mol .[3][4] The 5-HT6 receptor is coupled to a Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of the endogenous ligand serotonin, this compound inhibits this signaling cascade. This antagonism has been shown to enhance cognitive function in preclinical models, suggesting its therapeutic potential.[3]

Mechanism of Action and Signaling Pathways

As a selective 5-HT6 receptor antagonist, this compound's primary mechanism of action is the competitive blockade of serotonin binding to this receptor subtype. This action prevents the Gs-protein mediated activation of adenylyl cyclase and the subsequent production of cAMP. The downstream effects of this inhibition are believed to underlie the pro-cognitive effects of 5-HT6 antagonists.

Canonical 5-HT6 Receptor Signaling Pathway

The primary signaling pathway for the 5-HT6 receptor involves the following steps:

-

Serotonin (5-HT) binds to the 5-HT6 receptor.

-

A conformational change in the receptor activates the associated Gs alpha subunit.

-

The activated Gs alpha subunit stimulates adenylyl cyclase (AC).

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

This compound, by blocking the initial binding of serotonin, prevents the initiation of this cascade.

Quantitative Data

Due to the limited availability of publicly accessible quantitative data specifically for this compound, this section presents representative data for other well-characterized, selective 5-HT6 receptor antagonists. This data is intended to provide a comparative context for the expected pharmacological profile of this compound.

Table 1: Representative Radioligand Binding Affinities for Selective 5-HT6 Receptor Antagonists

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| SB-271046 | [3H]LSD | Membranes from HEK293 cells expressing human 5-HT6 receptors | 1.3 | Routledge et al., 2000 |

| Ro 04-6790 | [3H]LSD | Membranes from HeLa cells expressing human 5-HT6 receptors | 2.5 | Sleight et al., 1998 |

| SB-399885 | [3H]SB-258585 | Membranes from CHO cells expressing human 5-HT6 receptors | 2.3 | Hirst et al., 2003 |

Table 2: Representative Functional Antagonist Activity at the 5-HT6 Receptor

| Antagonist | Agonist | Assay | Cell Line | pA2 | Reference |

| SB-271046 | Serotonin | cAMP accumulation | HEK293 cells expressing human 5-HT6 receptors | 8.76 | Romero et al., 2006 |

| Ro 04-6790 | Serotonin | cAMP accumulation | HEK293 cells expressing human 5-HT6 receptors | 7.89 | Romero et al., 2006 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT6 receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Protocol:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [3H]LSD or [3H]serotonin), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

To determine non-specific binding, include wells with an excess of a known non-radioactive 5-HT6 ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a test compound to antagonize the serotonin-induced increase in intracellular cAMP levels.

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human 5-HT6 receptor.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration to ensure a robust response) for another defined period (e.g., 30 minutes).

-

Include control wells with no compound, compound alone, and serotonin alone.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the antagonist.

-

Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the serotonin-induced cAMP production).

-

Calculate the pA2 value using the Schild equation to quantify the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.

-

In Vivo Retinal Protection Study

This protocol is based on a study that investigated the protective effects of this compound in a mouse model of Stargardt disease.[1]

Protocol:

-

Animal Model:

-

Use a mouse model of Stargardt disease, such as the Abca4–/–Rdh8–/– mouse line.

-

House the animals under a standard 12-hour light/12-hour dark cycle.

-

-

Drug Administration:

-

Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Administer the injection 30 minutes prior to light exposure.

-

-

Light-Induced Damage:

-

Expose the mice to a bright light source to induce retinal damage.

-

-

Assessment of Retinal Protection:

-

After a recovery period, assess the extent of retinal damage.

-

Morphological Analysis: Perform histology on retinal cross-sections to evaluate the preservation of the photoreceptor layer.

-

Autofluorescence: Use fundus imaging to quantify the formation of autofluorescent spots, which are indicative of retinal pathology.

-

Conclusion

References

Preclinical Profile of SGS518 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264), also known as LY 483518, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This technical guide provides a comprehensive overview of the available preclinical data on SGS518 oxalate. The primary focus of preclinical investigations has been on its potential therapeutic application in neurodegenerative diseases, particularly in protecting retinal cells from light-induced damage. This document summarizes the key in vivo efficacy data, details the experimental protocols employed in these studies, and outlines the known signaling pathways associated with 5-HT6 receptor antagonism. Due to the limited publicly available preclinical data for this compound, this guide also incorporates general knowledge of 5-HT6 receptor antagonist pharmacology to provide a broader context for its mechanism of action.

Introduction

The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in regions associated with cognition, learning, and memory.[1] Its unique localization has made it an attractive target for the development of therapeutics for neurodegenerative and psychiatric disorders.[2][3] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive function.[1] this compound is a research chemical developed as a selective antagonist for this receptor. This guide aims to consolidate the existing preclinical findings for this compound to aid researchers and drug development professionals in their understanding of this compound.

In Vivo Efficacy

The most significant preclinical research involving this compound demonstrated its neuroprotective effects in a mouse model of Stargardt disease, a form of juvenile macular degeneration.[4][5]

Retinal Protection in a Mouse Model of Stargardt Disease

A key study investigated the ability of this compound to protect photoreceptor cells from light-induced damage in Abca4-/- Rdh8-/- mice, a model that mimics some aspects of Stargardt disease.[4][5]

Table 1: Summary of In Vivo Efficacy Data for this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Abca4-/- Rdh8-/- mice | 30 mg/kg, intraperitoneal (i.p.) injection, 30 minutes prior to light exposure | Marked preservation of the photoreceptor layer, Reduced formation of autofluorescent spots, Protected retinal morphology | [4][5] |

Experimental Protocols

Light-Induced Retinal Damage Model

The following protocol was utilized in the pivotal in vivo study assessing the efficacy of this compound.[4][5]

Experimental Workflow for In Vivo Retinal Protection Study

Caption: Workflow of the in vivo retinal protection study.

Detailed Methodology:

-

Animal Model: Abca4-/- Rdh8-/- mice, which are susceptible to light-induced retinal degeneration, were used.[4][5]

-

Drug Administration: A solution of this compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[4][5] A control group received a vehicle injection.

-

Light Exposure: Thirty minutes after the injection, the mice were exposed to a bright white light source to induce retinal damage.[4][5]

-

Outcome Assessment: Following the light exposure, retinal tissue was collected and processed for histological analysis. The preservation of the photoreceptor layer, the number of autofluorescent spots (a marker of retinal damage), and the overall retinal morphology were assessed.[4][5]

Mechanism of Action and Signaling Pathways

While specific signaling studies for this compound are not available, its mechanism of action is attributed to its antagonism of the 5-HT6 receptor. Blockade of this receptor is known to modulate downstream signaling cascades that are crucial for neuronal survival and function.

General Signaling Pathway for 5-HT6 Receptor Antagonists

5-HT6 receptors are G-protein coupled receptors (GPCRs) that are positively coupled to adenylyl cyclase.[6][7] Antagonism of this receptor prevents the binding of serotonin, thereby inhibiting the production of cyclic AMP (cAMP).[6] This modulation of the cAMP pathway can influence the activity of various downstream effectors, including protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein), which are involved in regulating gene expression related to neuronal plasticity and survival.[8]

Furthermore, 5-HT6 receptor antagonists have been shown to indirectly influence the release of other neurotransmitters, such as acetylcholine and glutamate, which play significant roles in cognitive processes and neuronal health.[1]

Simplified Signaling Pathway of 5-HT6 Receptor Antagonism

Caption: 5-HT6 receptor signaling and the inhibitory action of this compound.

Pharmacokinetics and Toxicology

There is no publicly available data on the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of this compound. Such studies are essential for the further development of any drug candidate. The lack of this information currently limits the comprehensive assessment of the compound's potential as a therapeutic agent.

Conclusion

The available preclinical data for this compound, primarily from a single in vivo study, suggests a potential neuroprotective role in the context of retinal degeneration. Its mechanism of action as a 5-HT6 receptor antagonist places it within a class of compounds that have shown promise for treating cognitive and neurodegenerative disorders. However, the lack of comprehensive preclinical data, including in vitro binding and selectivity profiles, pharmacokinetics, and toxicology, is a significant gap in our understanding of this molecule. Further research is required to fully characterize the preclinical profile of this compound and to validate its therapeutic potential. This guide serves as a summary of the current knowledge base to inform future investigations.

References

- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems pharmacology identifies drug targets for Stargardt disease-associated retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to SGS518 Oxalate (Idalopirdine) for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264), also known as LY483518 and more widely as Idalopirdine, is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor subtype is predominantly expressed in brain regions critical for cognition and memory, making it a compelling target for therapeutic intervention in Alzheimer's disease (AD). Preclinical evidence suggested that by blocking 5-HT6 receptors, SGS518 oxalate could modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are known to be impaired in AD. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical findings, detailed experimental protocols for its evaluation in AD models, and a review of its pharmacokinetic and toxicological profile. Despite promising initial results, this compound (Idalopirdine) ultimately failed to demonstrate efficacy in Phase III clinical trials. This document aims to provide researchers with a thorough understanding of the scientific rationale, experimental data, and clinical development history of this compound to inform future research in the field of neurodegenerative disease.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[2][3] Current therapeutic strategies for AD offer symptomatic relief but do not halt or reverse the underlying disease progression.[4]

The serotonergic system, particularly the 5-HT6 receptor, has emerged as a promising target for the symptomatic treatment of cognitive deficits in AD.[5] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in the hippocampus, cortex, and striatum—regions intimately involved in learning and memory.[6] this compound (Idalopirdine) was developed as a selective antagonist for this receptor.[7]

Mechanism of Action

This compound is a high-affinity 5-HT6 receptor antagonist with a reported Ki value of 0.83 nM.[5] The therapeutic rationale for its use in AD is based on the modulation of multiple neurotransmitter systems that are dysregulated in the disease.[4]

The primary proposed mechanism of action involves the enhancement of cholinergic and glutamatergic neurotransmission.[8] By blocking 5-HT6 receptors, which are thought to have a tonic inhibitory influence on these systems, this compound is believed to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in key brain regions.[8][9] This is particularly relevant to AD, which is characterized by a significant cholinergic deficit.[3]

Furthermore, this compound (Idalopirdine) has been shown to inhibit the cytochrome P450 enzyme CYP2D6, which is involved in the metabolism of the acetylcholinesterase inhibitor donepezil.[8] This suggests a potential for synergistic effects when co-administered, by increasing the bioavailability of donepezil.[8]

Downstream of receptor binding, 5-HT6 receptor antagonists are thought to influence intracellular signaling cascades, including the Fyn/ERK and mTOR pathways, which play roles in synaptic plasticity and cell survival.

Signaling Pathways

The pro-cognitive effects of 5-HT6 receptor antagonists like this compound are believed to be mediated through complex downstream signaling pathways.

Quantitative Data Summary

While specific preclinical data for this compound in Alzheimer's models is limited in publicly available literature, the following tables summarize key quantitative findings for Idalopirdine (this compound) and other relevant 5-HT6 receptor antagonists.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Receptor | Assay Type | Value | Species | Reference |

| Idalopirdine (SGS518) | 5-HT6 | Ki | 0.83 nM | Human | [5] |

| Idalopirdine | 5-HT6 | Kb | 19.1 nM | Human | [7] |

| Idalopirdine | 5-HT6 | Kb | 19.4 nM | Rat | [7] |

Table 2: Preclinical In Vivo Efficacy (Representative Data for 5-HT6 Antagonists)

| Compound | Animal Model | Behavioral Assay | Dose | Administration | Effect | Reference |

| SB-271046 | Scopolamine-induced amnesia (Rat) | Novel Object Recognition | 10 mg/kg | i.p. | Reversal of scopolamine-induced memory deficit | [9] |

| SB-271046 | Scopolamine-induced amnesia (Rat) | Morris Water Maze | 10 mg/kg | i.p. | Reversal of scopolamine-induced spatial learning deficit | [9] |

| Idalopirdine | Awake Rat (fMRI study) | - | 2 mg/kg | i.v. | Modest activation of 8 brain regions | [5][10] |

| Idalopirdine + Donepezil | Awake Rat (fMRI study) | - | 2 mg/kg + 0.3 mg/kg | i.v. | Synergistic activation of 36 brain regions | [5][10] |

Table 3: Clinical Trial Data for Idalopirdine (this compound)

| Trial Name | Phase | N | Population | Dose | Primary Endpoint | Outcome | Reference |

| LADDER | II | 278 | Moderate AD (on donepezil) | 90 mg/day (30 mg TID) | Change in ADAS-Cog | Statistically significant improvement | [6][11] |

| STARSHINE | III | 933 | Mild-Moderate AD (on donepezil) | 30 or 60 mg/day | Change in ADAS-Cog | Failed to meet primary endpoint | [12][13] |

| STARBEAM | III | 858 | Mild-Moderate AD (on donepezil) | 10 or 30 mg/day | Change in ADAS-Cog | Failed to meet primary endpoint | [12][13] |

| STARBRIGHT | III | 734 | Mild-Moderate AD (on various AChEIs) | 60 mg/day | Change in ADAS-Cog | Failed to meet primary endpoint | [12][13] |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of 5-HT6 receptor antagonists like this compound in rodent models of cognitive impairment, based on common practices in the field.

Scopolamine-Induced Amnesia Model (Novel Object Recognition Test)

This model assesses the ability of a compound to reverse cholinergic-deficit-induced memory impairment.

References

- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 2. mdpi.com [mdpi.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

SGS518 Oxalate in Schizophrenia Cognitive Models: A Review of Available Preclinical Data

A comprehensive review of existing scientific literature reveals a significant gap in detailed, publicly available preclinical data specifically investigating SGS518 oxalate (B1200264) in animal models of cognitive impairment associated with schizophrenia. While SGS518 oxalate is identified as a selective antagonist for the serotonin (B10506) 6 (5-HT6) receptor and is noted for its potential in researching cognitive deficits, specific studies detailing its efficacy, dosage, and mechanistic action within schizophrenia-relevant cognitive paradigms are not readily found in the public domain.[1]

This technical guide aims to provide a foundational understanding of the therapeutic rationale for targeting the 5-HT6 receptor in schizophrenia, drawing on available information for similar compounds, while highlighting the current limitations in data specific to this compound.

The 5-HT6 Receptor as a Therapeutic Target for Cognition in Schizophrenia

Cognitive impairment is a core and debilitating feature of schizophrenia, affecting domains such as memory, attention, and executive function.[2][3][4][5] Current antipsychotic medications primarily address the positive symptoms of the disorder but have limited efficacy in improving these cognitive deficits.[3][6][7] This has driven research into novel therapeutic targets, with the 5-HT6 receptor emerging as a promising candidate.

The rationale for targeting the 5-HT6 receptor stems from several key observations:

-

Localization: 5-HT6 receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions crucial for learning and memory, including the hippocampus, prefrontal cortex, and striatum.

-

Neurotransmitter Modulation: Antagonism of 5-HT6 receptors has been shown to increase the release of several neurotransmitters implicated in cognitive processes, most notably acetylcholine (B1216132) and glutamate. This modulation is thought to underlie the pro-cognitive effects of 5-HT6 receptor antagonists.

-

Preclinical Evidence: A body of preclinical research on various 5-HT6 receptor antagonists has demonstrated their potential to improve cognitive performance in a range of animal models.[8][9]

Preclinical Schizophrenia Models and the Assessment of Cognition

To evaluate the potential of compounds like this compound for treating cognitive deficits in schizophrenia, researchers utilize various animal models. These models aim to replicate certain aspects of the disorder's pathophysiology and symptoms. Common approaches include:

-

Pharmacological Models: Inducing a state that mimics aspects of schizophrenia by administering drugs like phencyclidine (PCP) or ketamine, which are NMDA receptor antagonists, or amphetamine, which potentiates dopamine (B1211576) signaling.[10][11][12]

-

Neurodevelopmental Models: Disrupting early brain development to produce long-lasting behavioral and neurochemical changes relevant to schizophrenia.

-

Genetic Models: Utilizing genetically modified animals that express genes associated with an increased risk for schizophrenia.[13]

Within these models, a battery of behavioral tests is employed to assess different cognitive domains.

Table 1: Common Behavioral Tests for Assessing Cognition in Rodent Models of Schizophrenia

| Cognitive Domain | Behavioral Test | Description |

| Learning and Memory | Novel Object Recognition (NOR) | Assesses the ability of an animal to distinguish between a familiar and a novel object. |

| Morris Water Maze (MWM) | Evaluates spatial learning and memory by requiring an animal to find a hidden platform in a pool of water. | |

| T-Maze/Y-Maze | Tests spatial working memory and alternation behavior. | |

| Attention &Sensorimotor Gating | Prepulse Inhibition (PPI) of theAcoustic Startle Response | Measures the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus, a process often deficient in schizophrenia.[10] |

| Executive Function | Attentional Set-Shifting Task | Assesses cognitive flexibility by requiring an animal to shift its attention between different stimulus dimensions to solve a task. |

Signaling Pathways and Experimental Workflows

The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems. The blockade of 5-HT6 receptors leads to an increase in cholinergic and glutamatergic neurotransmission, which are critical for cognitive function.

Below are generalized diagrams illustrating the proposed mechanism of action for 5-HT6 receptor antagonists and a typical experimental workflow for evaluating a novel compound in a preclinical schizophrenia model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cognitive Impairment Associated with Schizophrenia: From Pathophysiology to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Association Between Cognitive Deficits and Clinical Characteristic in First-Episode Drug Naïve Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.miami.edu]

- 5. Network analysis of cognitive deficit in patients with schizophrenia spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Second-generation antipsychotics for schizophrenia: a review of clinical pharmacology and medication-associated side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medscape.com [medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the 5-HT(7) receptor antagonist SB-258741 in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

SGS518 Oxalate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGS518 oxalate (B1200264), a selective antagonist of the 5-HT6 serotonin (B10506) receptor. This document consolidates key chemical and biological data, outlines its mechanism of action, and provides detailed experimental protocols for its application in preclinical research, particularly in the fields of cognitive neuroscience and neurodegenerative diseases.

Core Compound Information

SGS518 oxalate, also known as LY483518, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 445441-27-0 | [2][3] |

| Molecular Weight | 510.51 g/mol | [2][3] |

| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Synonyms | LY 483518, 1-Methyl-3-(1-methyl-4-piperindin-4-yl)-5-hydroxy-1H-indole 2, 6-difluorobenzenesulfonic acid ester oxalate | [3] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Desiccate at room temperature | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively blocking the 5-HT6 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][4] The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gαs protein.[4]

Signaling Cascade:

The antagonism of the 5-HT6 receptor by this compound is thought to produce pro-cognitive effects through the modulation of multiple downstream signaling pathways. The primary mechanism involves the inhibition of serotonin-induced activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, 5-HT6 receptor signaling is interconnected with other crucial intracellular cascades, including the extracellular signal-regulated kinase (ERK) pathway, through interactions with non-receptor tyrosine kinases like Fyn.[5] By blocking the 5-HT6 receptor, this compound can influence these pathways, which are integral to synaptic plasticity, learning, and memory.[6] Blockade of 5-HT6 receptors has also been shown to enhance cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[7]

Below is a diagram illustrating the signaling pathway affected by 5-HT6 receptor antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and other 5-HT6 receptor antagonists.

In Vivo Protocol: Retinal Protection Study

This protocol is based on a study demonstrating the protective effects of this compound on light-induced retinal damage in a mouse model.[8]

Experimental Workflow:

Methodology:

-

Animal Model: Utilize Abca4–/–Rdh8–/– mice, which are susceptible to light-induced retinal degeneration.

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a small percentage of DMSO in saline) to a final concentration for a 30 mg/kg dosage.

-

Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

-

Light-Induced Damage: 30 minutes following the injection, expose the mice to a controlled intensity and duration of white light to induce retinal damage.

-

Analysis: After a designated recovery period, assess the extent of retinal damage. This can be achieved through histological analysis to examine the preservation of the photoreceptor layer, fluorescence microscopy to quantify the formation of autofluorescent spots, and overall evaluation of retinal morphology.[8]

In Vivo Protocol: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. The following is a general protocol for assessing the pro-cognitive effects of 5-HT6 receptor antagonists like this compound.

Experimental Workflow:

Methodology:

-

Habituation (Day 1): Individually place each animal into the empty testing arena (e.g., a 50x50x40 cm open field) for 5-10 minutes to allow for acclimation and reduce anxiety.

-

Drug Administration (Day 2): Administer this compound or vehicle control at the desired dose and route (e.g., i.p. or oral) 30-60 minutes prior to the training phase.

-

Training Phase (T1): Place two identical objects in the arena. Position the animal in the center of the arena and allow it to freely explore the objects for a 5-minute period. Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Retention Interval: Return the animal to its home cage for a specified period (e.g., 1 hour or 24 hours).

-

Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back into the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

-

Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory. Compare the DI between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive function and neurological disorders. Its high selectivity and demonstrated in vivo activity make it a suitable candidate for preclinical studies aimed at developing novel therapeutics for conditions such as Alzheimer's disease and schizophrenia.[1] The experimental protocols provided in this guide offer a framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound.

References

- 1. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

SGS518 Oxalate: A Technical Overview of a Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264), a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, emerged as a promising therapeutic candidate for treating cognitive impairment associated with neurological and psychiatric disorders, particularly schizophrenia and Alzheimer's disease.[1][2] Developed by Saegis Pharmaceuticals in cooperation with Eli Lilly and Company, SGS518 underwent preclinical and early clinical development.[3] This technical guide synthesizes the publicly available information on the discovery, development, mechanism of action, and clinical evaluation of SGS518 oxalate. While comprehensive quantitative data and detailed experimental protocols remain largely proprietary, this document provides a structured overview of the key findings and the scientific rationale behind the investigation of SGS518.

Introduction: The Rationale for 5-HT6 Receptor Antagonism

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has been a focal point for therapeutic intervention in cognitive disorders. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has implicated it in the modulation of various neurotransmitter systems, including acetylcholine (B1216132) and glutamate. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby offering a potential mechanism to improve cognitive function. SGS518 was developed based on this hypothesis, with preclinical studies demonstrating its efficacy in behavioral models of learning and memory.[3]

Preclinical Development

In Vivo Efficacy

Prior to clinical evaluation, SGS518 demonstrated effectiveness in behavioral studies of learning and memory in animal models.[3]

Note: Specific quantitative data from these preclinical studies, such as the percentage improvement in memory tasks or the specific models used (e.g., Morris water maze, novel object recognition), are not publicly available.

In addition to its effects on cognition, preclinical research indicated a potential neuroprotective role for SGS518. One study in a mouse model of light-induced retinal damage suggested that SGS518 could protect the retina.[4]

Note: Quantitative data regarding the extent of retinal protection (e.g., photoreceptor cell counts, retinal thickness measurements) and the detailed experimental protocol for this study are not available in the public domain.

Clinical Development: Phase IIa Clinical Study

Saegis Pharmaceuticals successfully completed a Phase IIa clinical study of SGS518 for Cognitive Impairment Associated with Schizophrenia (CIAS).[3] The results of this study were presented at The American College of Neuropsychopharmacology Annual Meeting.[3]

Study Design and Methodology

The study was a randomized, placebo-controlled, blinded trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral SGS518 in patients with stable schizophrenia.[3]

Experimental Workflow: Phase IIa Clinical Trial

Caption: Workflow of the SGS518 Phase IIa clinical trial.

Pharmacokinetics

The study revealed that SGS518 demonstrated dose-proportional pharmacokinetics, with a steady state being achieved within three days of administration.[3]

Table 1: Pharmacokinetic Parameters of SGS518 (Data Not Available)

| Parameter | Low Dose (60/180 mg) | High Dose (120/240 mg) |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (hr) | Data Not Available | Data Not Available |

| AUC (ng*hr/mL) | Data Not Available | Data Not Available |

| Half-life (hr) | Data Not Available | Data Not Available |

Safety and Tolerability

Multiple oral doses of SGS518, up to 240 mg administered once daily, were generally well-tolerated by the study participants. The compound did not cause any dose-limiting or significant toxicities.[3]

Efficacy

The primary measure for assessing cognitive changes was the Brief Assessment of Cognition in Schizophrenia (BACS).[3] A dose-response pattern of improvement was observed in the BACS endpoint, which achieved statistical significance at the high dose.[3] No effect was observed in the placebo group.[3]

Table 2: Brief Assessment of Cognition in Schizophrenia (BACS) Composite Scores (Data Not Available)

| Treatment Group | Baseline Score (Mean ± SD) | End of Treatment Score (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |

| Placebo | Data Not Available | Data Not Available | Data Not Available | - |

| Low Dose (60/180 mg) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| High Dose (120/240 mg) | Data Not Available | Data Not Available | Data Not Available | < 0.05 (Reported as statistically significant) |

Mechanism of Action

SGS518 is a selective antagonist of the 5-HT6 serotonin (B10506) receptor. The prevailing hypothesis for its pro-cognitive effects is that by blocking these receptors, it enhances the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive processes. The downstream signaling cascade of 5-HT6 receptor activation involves the Gs alpha subunit and subsequent activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, there is also evidence for non-canonical signaling pathways, including the involvement of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK).

Proposed Signaling Pathway of 5-HT6 Receptor Antagonism

Caption: Simplified signaling pathway of 5-HT6 receptor and the inhibitory effect of SGS518.

Conclusion

This compound represented a targeted approach to addressing the significant unmet medical need for effective treatments for cognitive impairment in schizophrenia. The successful completion of a Phase IIa clinical trial demonstrated a favorable safety profile and provided preliminary evidence of pro-cognitive efficacy at higher doses.[3] However, the discontinuation of its development means that the full therapeutic potential of SGS518 will likely remain unexplored. The information available, while limited, provides a valuable case study for researchers and scientists in the field of neuropharmacology and drug development, highlighting the challenges and complexities of translating preclinical findings into clinically approved therapies. Further research into selective 5-HT6 receptor antagonists continues to be an area of interest for the treatment of cognitive deficits.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-HT6 Receptor Antagonist as an Adjunct Treatment Targeting Residual Symptoms in Patients With Schizophrenia: Unexpected Sex-Related Effects (Double-Blind Placebo-Controlled Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saegis Pharmaceuticals, Inc. Completes Phase IIa Clinical Study Of SGS518 - BioSpace [biospace.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Impact of SGS518 Oxalate on Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate (B1200264), also known as Idalopirdine (Lu AE58054, LY483518), is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to cognitive functions, such as the hippocampus and frontal cortex. By blocking the 5-HT6 receptor, SGS518 oxalate modulates the release of key neurotransmitters, including acetylcholine (B1216132) and glutamate (B1630785), which are crucial for learning and memory. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its effects on neuronal signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the 5-HT6 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity and in vivo receptor occupancy of SGS518 (Idalopirdine) for the 5-HT6 receptor. This data is critical for assessing the potency and pharmacological profile of the compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 0.83 nM | [1][2] |

| Binding Affinity (Kb) | Human | 19.1 nM | [3] |

| Binding Affinity (Kb) | Rat | 19.4 nM | [3] |

| In Vivo Receptor Occupancy (ED50) | Rat (striatum) | 2.7 mg/kg (oral) | [1] |

| Plasma EC50 for Receptor Occupancy | Rat | 20 ng/mL | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively antagonizing the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is constitutively active and primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, the 5-HT6 receptor can also signal through other pathways, including those involving the extracellular signal-regulated kinase (ERK), Fyn (a non-receptor tyrosine kinase), and the mammalian target of rapamycin (B549165) (mTOR).